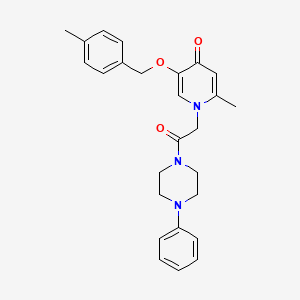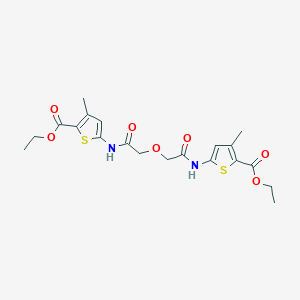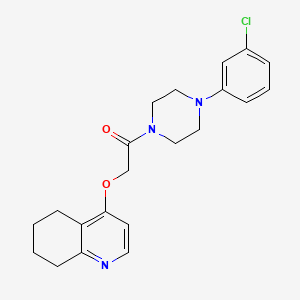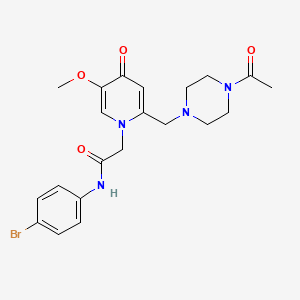
2-Methoxy-4-(methoxycarbonyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(methoxycarbonyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methoxycarbonyl groups. Its molecular formula is C9H11BO5, and it has a molecular weight of 209.99 g/mol .
作用机制
Target of Action
The primary target of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves several biochemical pathways. The key pathway is the oxidative addition of an electrophilic organic group to palladium, which results in the oxidation of palladium and the formation of a new Pd–C bond . The transmetalation process, which involves the transfer of a nucleophilic organic group from boron to palladium, is another crucial pathway .
Pharmacokinetics
The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is highly valuable in the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction . Additionally, the presence of certain substituents in the aromatic ring can affect the compound’s reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid typically involves the reaction of this compound pinacol ester with an appropriate base under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, which facilitates the formation of the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .
化学反应分析
Types of Reactions
2-Methoxy-4-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Substitution: The methoxy and methoxycarbonyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions
Major Products Formed
Biphenyl Derivatives: Formed through Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions
科学研究应用
2-Methoxy-4-(methoxycarbonyl)phenylboronic acid has several applications in scientific research:
相似化合物的比较
2-Methoxy-4-(methoxycarbonyl)phenylboronic acid can be compared with other similar compounds, such as:
4-Methoxycarbonylphenylboronic acid: Similar structure but lacks the methoxy group.
4-Methoxyphenylboronic acid: Similar structure but lacks the methoxycarbonyl group.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Similar structure but has a fluoro group instead of a methoxy group.
These comparisons highlight the unique combination of functional groups in this compound, which imparts specific reactivity and applications in various fields.
属性
IUPAC Name |
(2-methoxy-4-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLWOAANDCXUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2756307.png)
![2-(2,4-difluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2756308.png)


![ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2756312.png)
![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2756316.png)
![N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide](/img/structure/B2756318.png)
![1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2756319.png)



![2-(2H-1,3-benzodioxol-5-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2756326.png)
![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2756327.png)
![9-(4-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2756328.png)
